molecular formula C13H27ClN2O3 B12592757 1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 444723-76-6

1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B12592757
CAS No.: 444723-76-6
M. Wt: 294.82 g/mol
InChI Key: VJKXBVXLFSWADA-UHFFFAOYSA-N
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Description

1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-butylimidazole with 2-[2-(2-chloroethoxy)ethoxy]ethanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. The final product is typically obtained in high purity through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Ion exchange reactions are often carried out using silver salts (e.g., AgNO3) to facilitate the exchange of chloride with other anions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of imidazolium salts with different anions.

Scientific Research Applications

1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in various organic reactions due to its unique properties.

    Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its ability to enhance the properties of these materials.

Mechanism of Action

The mechanism of action of 1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with proteins, nucleic acids, and cell membranes, leading to changes in their structure and function.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other similar compounds, such as:

    1-Butyl-3-methylimidazolium chloride: Similar structure but lacks the hydroxyethoxy groups, resulting in different solubility and reactivity.

    1-Butyl-3-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure but with methoxy groups instead of hydroxyethoxy groups, leading to different chemical properties and applications.

Properties

CAS No.

444723-76-6

Molecular Formula

C13H27ClN2O3

Molecular Weight

294.82 g/mol

IUPAC Name

2-[2-[2-(1-butyl-1,2-dihydroimidazol-1-ium-3-yl)ethoxy]ethoxy]ethanol;chloride

InChI

InChI=1S/C13H26N2O3.ClH/c1-2-3-4-14-5-6-15(13-14)7-9-17-11-12-18-10-8-16;/h5-6,16H,2-4,7-13H2,1H3;1H

InChI Key

VJKXBVXLFSWADA-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+]1CN(C=C1)CCOCCOCCO.[Cl-]

Origin of Product

United States

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